

# Spectroscopic Profile of 1,3-Bis(4-aminophenoxy)benzene: A Technical Guide

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Compound of Interest

Compound Name: 1,3-Bis(4-aminophenoxy)benzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic diamine **1,3-Bis(4-aminophenoxy)benzene**, a key intermediate in the synthesis of advanced polymers such as polyimides. The following sections detail its Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectral properties, offering a foundational dataset for its identification, characterization, and quality control in research and development settings.

### Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a critical technique for identifying the functional groups present in a molecule. The FTIR spectrum of **1,3-Bis(4-aminophenoxy)benzene** exhibits characteristic absorption bands corresponding to its constituent amine, ether, and aromatic functionalities.

#### **FTIR Spectral Data**

The following table summarizes the key FTIR absorption bands for **1,3-Bis(4-aminophenoxy)benzene**.



Wavenumber (cm <sup>-1</sup> )	Vibrational Mode	Functional Group	Intensity
3436	N-H stretching (asymmetric)	Primary Amine (-NH <sub>2</sub> )	Strong
3358	N-H stretching (symmetric)	Primary Amine (-NH <sub>2</sub> )	Strong
3040	C-H stretching	Aromatic Ring	Medium
1620	N-H bending (scissoring)	Primary Amine (-NH <sub>2</sub> )	Strong
1504	C=C stretching	Aromatic Ring	Strong
1232	C-O-C stretching (asymmetric)	Aryl Ether	Strong
1105	C-N stretching	Aromatic Amine	Medium
828	C-H out-of-plane bending	1,4-disubstituted benzene	Strong
690, 770	C-H out-of-plane bending	1,3-disubstituted benzene	Strong

#### **Experimental Protocol: FTIR Analysis**

The presented FTIR data is typically acquired using the following methodology:

- Instrumentation: A Fourier-Transform Infrared Spectrometer.
- Sample Preparation: The solid sample of **1,3-Bis(4-aminophenoxy)benzene** is finely ground and mixed with dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where the solid sample is placed directly on the ATR crystal.
- Data Acquisition: A background spectrum of the empty sample compartment (or clean ATR crystal) is recorded. Subsequently, the sample spectrum is collected over a spectral range of



 $4000-400 \text{ cm}^{-1}$ . The final spectrum is presented in terms of transmittance or absorbance.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling the elucidation of its precise structure.

#### <sup>1</sup>H NMR Spectral Data

The <sup>1</sup>H NMR spectrum of **1,3-Bis(4-aminophenoxy)benzene** provides information on the chemical environment of the hydrogen atoms. The spectrum is typically recorded in a deuterated solvent such as DMSO-d<sub>6</sub>.

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~7.18	t	1H	H-5'
~6.77	d	4H	H-2, H-6
~6.59	d	4H	H-3, H-5
~6.47	d	2H	H-4', H-6'
~6.20	t	1H	H-2'
~4.95	s	4H	-NH2

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

#### <sup>13</sup>C NMR Spectral Data

The <sup>13</sup>C NMR spectrum reveals the different carbon environments within the molecule.



Chemical Shift (δ, ppm)	Assignment
~159.2	C-1'
~145.3	C-4
~144.1	C-1
~130.4	C-5'
~121.2	C-2, C-6
~115.0	C-3, C-5
~109.9	C-4', C-6'
~105.7	C-2'

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

#### **Experimental Protocol: NMR Analysis**

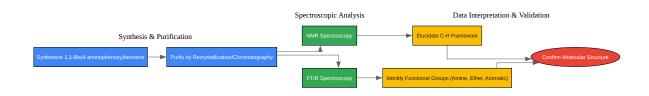
The following is a typical protocol for acquiring NMR spectra of **1,3-Bis(4-aminophenoxy)benzene**:

- Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Sample Preparation: Approximately 10-20 mg of the compound is dissolved in a deuterated solvent (e.g., DMSO-d<sub>6</sub>, CDCl₃) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- Data Acquisition:
  - ¹H NMR: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio.
  - <sup>13</sup>C NMR: A larger number of scans is typically required due to the lower natural abundance of the <sup>13</sup>C isotope. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.



## Logical Workflow for Spectroscopic Characterization

The process of spectroscopically characterizing **1,3-Bis(4-aminophenoxy)benzene** can be represented by the following workflow.



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Workflow for the spectroscopic characterization of **1,3-Bis(4-aminophenoxy)benzene**.

This guide provides essential spectroscopic data and standardized protocols for the analysis of **1,3-Bis(4-aminophenoxy)benzene**. These resources are intended to support researchers and professionals in ensuring the quality and identity of this important chemical intermediate for its various applications.

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